molecular formula C12H14O3 B3380703 2,2-Dimethylchroman-6-carboxylic acid CAS No. 2039-47-6

2,2-Dimethylchroman-6-carboxylic acid

Cat. No.: B3380703
CAS No.: 2039-47-6
M. Wt: 206.24 g/mol
InChI Key: SYYIRKGALNGKTB-UHFFFAOYSA-N
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Description

2,2-Dimethylchroman-6-carboxylic acid is an organic compound with the molecular formula C12H14O3. It is known for its unique structure, which includes a chroman ring system substituted with two methyl groups at the 2-position and a carboxylic acid group at the 6-position.

Scientific Research Applications

2,2-Dimethylchroman-6-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, including polymers and coatings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethylchroman-6-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the acid-catalyzed cyclization of 2,2-dimethyl-1,3-dihydroxybenzene with an appropriate carboxylic acid derivative. The reaction conditions often include the use of strong acids such as sulfuric acid or hydrochloric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethylchroman-6-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the chroman ring .

Mechanism of Action

The mechanism of action of 2,2-Dimethylchroman-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. The carboxylic acid group can also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethylchromane-6-carboxylic acid
  • 2,2-Dimethyl-3,4-dihydro-2H-chromene-6-carboxylic acid
  • 2,2-Dimethyl-6-carboxychroman

Uniqueness

2,2-Dimethylchroman-6-carboxylic acid is unique due to its specific substitution pattern on the chroman ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2,2-dimethyl-3,4-dihydrochromene-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-12(2)6-5-8-7-9(11(13)14)3-4-10(8)15-12/h3-4,7H,5-6H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYYIRKGALNGKTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=C(O1)C=CC(=C2)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00278429
Record name 2,2-dimethylchroman-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00278429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2039-47-6
Record name NSC106255
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106255
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC7291
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7291
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2-dimethylchroman-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00278429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 5.8 g (28.4 mmol) of 2,2-dimethyl-6-acetylchroman (Compound 57), 75 ml of dioxane, 300 ml of 10% sodium hypochlorite solution and 50 ml of a 20% solution of NaOH in water was heated at 65° C. for 0.5 hour. The mixture was then treated with another 200 ml of 10% sodium hypochlorite solution and then heated at 65° C. for a further 65 hours. The mixture was cooled to room temperature and washed with ether. The aqueous layer was then treated with sodium metabisulphite solution until it was negative to the potassium iodide-starch test. The aqueous solution was then acidified to pH=4 with dilute H2SO4 and stored in the refrigerator for 48 hours. The solution was then diluted with water and extracted with ether. The ether layers were combined and washed with saturated NaCl solution and then dried (MgSO4). The solution was filtered and the solvent was removed in-vacuo to give the title compound as a white solid. PMR (CDCl3): & 1.36 (6H, s), 1.84 (2H, t, J~6.8 Hz), 6.81 (1H, d, J~8.4 Hz), 7.82-7.89 (2H, m). MS exact mass, m/e 206.0942 (calcd. for C12H14o3 206.0943).
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Synthesis routes and methods II

Procedure details

A solution of 6-acetyl-2,2-dimethylchroman (Compound 215, 2.15 g, 10.5 mmol) and NaOH (2.0 g, 50 mmol) in dioxane (50 mL) and bleach (50 mL, 5.25% NaOCl) was heated at 65° C. for 4 days. Upon cooling to room temperature Na2SO3 was added until an aliquot of this solution remained colorless color when treated with of one drop of a solution of I2 in CCl4. The solution was acidified with H2SO4 (pH 4) and extracted with ether. The combined organic layers were dried (Na2SO4) and concentrated under reduced pressure. Column chromatography (EtOAc:hexanes 1:3) afforded 1.98 g (92%) of 2,2-dimethylchroman-6-carboxylic acid as a light tan solid. 1H NMR δ 7.78 (2H, m), 6.82 (1H, d, J=8.3 Hz), 2.83 (2H, t, J=6.7, Hz), 1.85 (2H, t, J=6.7 Hz), 1.37 (6H, s).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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